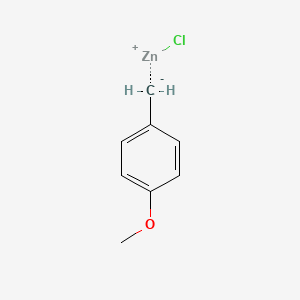

4-Methoxybenzylzinkchlorid

Übersicht

Beschreibung

Synthesis Analysis

4-Methoxybenzylzinc chloride is significant in understanding reaction mechanisms. It has been used in the protection of phenolic compounds during organic synthesis, showing its efficiency in providing protected phenolic ether intermediates. It has also been utilized in the formation of acylated pyrazoles.Chemical Reactions Analysis

4-Methoxybenzylzinc chloride plays a crucial role in various chemical reactions. For instance, it has been used in the stereoselective synthesis of α-fucosides, illustrating its role in glycoside synthesis. It has also been applied in the benzylation of alcohols and phenols, contributing to organic synthesis methodologies.Physical and Chemical Properties Analysis

4-Methoxybenzylzinc chloride is a white to light yellow solid . It has a molecular weight of 222 g/mol. The compound has a concentration of 0.5 M in THF, a density of 0.958 g/mL at 25 °C, and should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Organische Synthese-Zwischenprodukte

4-Methoxybenzylzinkchlorid wird als Zwischenprodukt in der organischen Synthese verwendet, insbesondere bei der Herstellung von geschützten phenoletherhaltigen Zwischenprodukten. Es ermöglicht die schnelle Herstellung und Reaktion von 4-Methoxybenzylchlorid (PMB-Cl) für die organische Synthese .

Reaktionsmechanismen und Zwischenprodukte

Diese Verbindung spielt eine wichtige Rolle beim Verständnis von Reaktionsmechanismen. Sie wurde verwendet, um schrittweise und konzertierte Substitutionsreaktionen zu untersuchen und das 4-Methoxybenzyl-Carbokation als wichtiges Zwischenprodukt zu identifizieren.

Photokatalyse

This compound kann als Radikalvorläufer in der sichtbaren Lichtphotokatalyse zur Synthese verschiedener heterozyklischer Verbindungen verwendet werden .

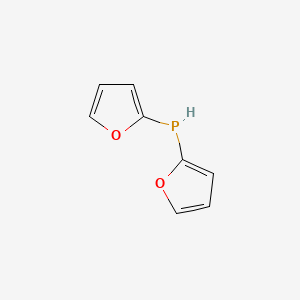

Synthese von Acylphosphinliganden

Es wird auch zur Synthese von Acylphosphinliganden für die Rhodium-katalysierte Hydrosilylierung von Alkenen verwendet .

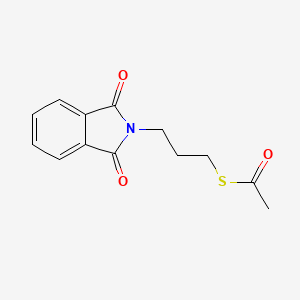

Synthese von Pyrazolderivaten

1,3-Diketone, die aus 4-Methoxybenzoylchlorid synthetisiert werden, können in der Eintopfsynthese verschiedener Pyrazolderivate verwendet werden .

Totalsynthese von bioaktiven Verbindungen

Diese Verbindung ist an der Totalsynthese von bioaktiven Verbindungen wie Echinoside A und Salinosporamid A beteiligt .

Synthese von komplexen Systemen

PMB-Ester, die von this compound abgeleitet sind, fanden Verwendung in der Synthese vieler komplexer Systeme und in zahlreichen methodischen Studien .

Wirkmechanismus

Action Environment

The action, efficacy, and stability of 4-Methoxybenzylzinc chloride can be influenced by various environmental factors. For instance, its solubility in polar solvents such as water and alcohols can affect its interaction with other molecules in a solution. Additionally, its storage temperature (2-8°C) can impact its stability .

Safety and Hazards

4-Methoxybenzylzinc chloride is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - Skin Irrit. 2 - STOT SE 3 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 4-Methoxybenzylzinc chloride are not well-documented in the literature. As an organozinc compound, it may participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules. The exact nature of these interactions would depend on the specific context and conditions of the reaction .

Cellular Effects

The cellular effects of 4-Methoxybenzylzinc chloride are currently unknown due to the lack of experimental data. Organozinc compounds are generally known to interact with various cellular processes

Molecular Mechanism

The molecular mechanism of action of 4-Methoxybenzylzinc chloride is not well-understood. It is known that organozinc compounds can participate in various chemical reactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 4-Methoxybenzylzinc chloride in animal models . Future studies could explore this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Transport and Distribution

Information on how 4-Methoxybenzylzinc chloride is transported and distributed within cells and tissues is currently lacking . Future studies could explore this aspect, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation.

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Eigenschaften

IUPAC Name |

chlorozinc(1+);1-methanidyl-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.ClH.Zn/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKXMADQMVPOCK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[CH2-].Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400188 | |

| Record name | 4-Methoxybenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-17-7 | |

| Record name | 4-Methoxybenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

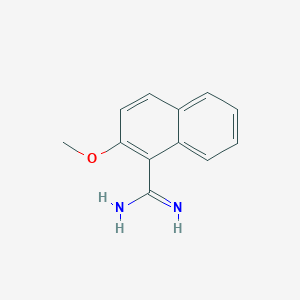

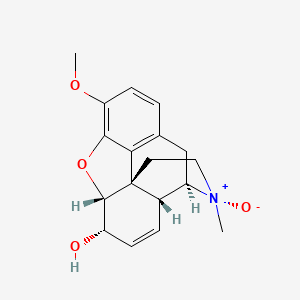

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,2,4-Triazol-1-yl)methyl]aniline](/img/structure/B1599232.png)